Magnesium ethoxide

Descripción

Chemical Identity and Structure

Molecular Formula and Nomenclature

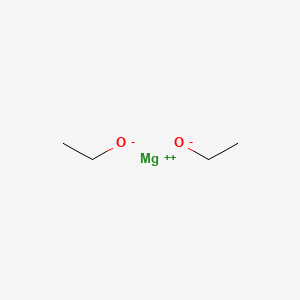

Magnesium ethoxide is defined by the molecular formula Mg(OC₂H₅)₂ , with a molecular weight of 114.43 g/mol . Its IUPAC name, magnesium(2+) diethanolate , reflects its ionic structure comprising a magnesium cation coordinated to two ethoxide anions. Synonyms include magnesium ethylate, magnesium diethoxide, and magnesium ethanolate, terms frequently used in industrial and academic contexts. The compound is registered under CAS number 2414-98-4 and EC number 219-323-5 .

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | Mg(OC₂H₅)₂ |

| Molecular Weight | 114.43 g/mol |

| CAS Number | 2414-98-4 |

| IUPAC Name | Magnesium(2+) diethanolate |

| Density | 1.01 g/cm³ |

| Melting Point | 270°C (decomposes) |

Structural Characterization and Bonding

This compound adopts a polymeric structure in the solid state, with magnesium centers in a tetrahedral geometry bridged by ethoxide ligands. X-ray crystallography reveals that each magnesium atom coordinates with four oxygen atoms from adjacent ethoxide groups, forming a network analogous to silicon disulfide. The Mg–O bond length averages 224 pm , consistent with ionic character.

In solution, this compound exists as a monomeric species when solvated by donor solvents like tetrahydrofuran (THF), transitioning to a dimeric or oligomeric state in nonpolar media. This structural flexibility underpins its reactivity in catalytic applications, such as olefin polymerization.

Comparative Analysis with Related Magnesium Alkoxides

Magnesium alkoxides exhibit structural and functional variations depending on the alkyl group:

- Magnesium methoxide (Mg(OCH₃)₂) : Smaller methoxide ligands enable tighter packing, resulting in higher thermal stability (decomposition >300°C) but lower solubility in organic solvents compared to ethoxide.

- Magnesium isopropoxide (Mg(OCH(CH₃)₂)₂) : Bulkier isopropoxide groups hinder polymerization, favoring monomeric structures that enhance catalytic activity in esterification reactions.

- Magnesium tert-butoxide (Mg(OC(CH₃)₃)₂) : Steric hindrance from tert-butyl groups limits coordination sites, reducing reactivity in Grignard-type reactions but improving selectivity in asymmetric synthesis.

Table 2: Structural and Reactivity Comparison of Magnesium Alkoxides

| Compound | Structure | Thermal Stability | Solubility in THF | Catalytic Activity |

|---|---|---|---|---|

| This compound | Polymeric | Moderate | High | High |

| Magnesium methoxide | Layered | High | Low | Moderate |

| Magnesium isopropoxide | Monomeric/Dimeric | Moderate | Moderate | Very High |

Spectroscopic Characterization

Infrared (IR) Spectroscopy :

this compound exhibits characteristic absorption bands at:

- 1050–1100 cm⁻¹ (C–O stretching).

- 2850–2950 cm⁻¹ (C–H stretching of ethoxide).

- 450–550 cm⁻¹ (Mg–O vibrations).

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CD₃CN): Peaks at δ 1.2 ppm (triplet, CH₃) and δ 3.6 ppm (quartet, CH₂), confirming ethoxide ligand presence.

- ¹³C CP-MAS NMR : Resonances at δ 18.5 ppm (CH₃) and δ 58.3 ppm (CH₂), consistent with Mg–O–C bonding.

X-ray Diffraction (XRD) :

Diffractograms of crystalline this compound show peaks at 2θ = 14°, 21°, and 24° , corresponding to its polymeric lattice.

Propiedades

Número CAS |

2414-98-4 |

|---|---|

Fórmula molecular |

C2H6MgO |

Peso molecular |

70.37 g/mol |

Nombre IUPAC |

magnesium;ethanolate |

InChI |

InChI=1S/C2H6O.Mg/c1-2-3;/h3H,2H2,1H3; |

Clave InChI |

RLWYTFZKQOKDFG-UHFFFAOYSA-N |

SMILES |

CC[O-].CC[O-].[Mg+2] |

SMILES canónico |

CCO.[Mg] |

Otros números CAS |

2414-98-4 |

Descripción física |

Off-white powder with an alcohol-like odor; [MSDSonline] |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Métodos De Preparación

Summary Table of Preparation Methods

| Method | Catalyst | Temp (°C) | Reaction Time | Product Form | Key Advantages |

|---|---|---|---|---|---|

| Magnesium + Ethanol + Iodine (Patent CN101024599A) | Iodine (0.8-1.2 parts) | 60-90 | ~few hours | Solid powder/granules | High purity, ethanol recycling |

| Magnesium + Ethanol + NBS (ChemicalBook) | N-Bromosuccinimide (3.8 g) | 78 (reflux) | ~2 hours | White powder | High yield, inert atmosphere |

| Magnesium + Ethanol under Pressure (US6297188B1) | None (activated Mg) | 78-120 | 3.5-6 hours | Particulate powder | Catalyst-free, low dust, short time |

Research Findings and Notes

- The presence of a catalyst such as iodine or NBS significantly improves reaction initiation and rate.

- Activation of magnesium by acid washing removes oxide layers, enhancing reactivity.

- Reaction under pressure above ethanol’s boiling point allows faster completion and better particle size control.

- Vacuum drying and ethanol recovery are essential steps to obtain high purity solid this compound and improve process economics.

- Particle size and purity are critical parameters influencing the usability of this compound in downstream applications.

This comprehensive review of this compound preparation methods highlights the evolution from simple reflux reactions to advanced pressurized processes, emphasizing purity, yield, and particle size control. The choice of method depends on the scale, desired product form, and application requirements.

Análisis De Reacciones Químicas

Types of Reactions

Magnesium ethoxide undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form magnesium oxide.

Reduction: Can act as a reducing agent in certain reactions.

Substitution: Reacts with halogens to form magnesium halides.

Common Reagents and Conditions

Oxidation: Reacts with oxygen at room temperature.

Reduction: Can reduce certain organic compounds under appropriate conditions.

Substitution: Reacts with halogens like chlorine to form magnesium chloride.

Major Products Formed

Oxidation: Magnesium oxide.

Reduction: Various reduced organic compounds.

Substitution: Magnesium halides such as magnesium chloride

Aplicaciones Científicas De Investigación

Catalysis

Ziegler-Natta Catalysts

Magnesium ethoxide is primarily used as a precursor for Ziegler-Natta catalysts, which are crucial in the polymerization of olefins, especially propylene and ethylene. The unique properties of this compound allow for the development of catalysts that exhibit high activity and stability.

- Polypropylene Production : Research indicates that this compound-based catalysts demonstrate a uniform titanium distribution, leading to enhanced polymerization activity and longevity compared to traditional catalysts. For instance, studies show that these catalysts maintain their activity over extended periods, facilitating efficient polypropylene production with minimal deactivation .

- Morphological Control : The morphology of this compound can be tailored during synthesis by adjusting reaction conditions (e.g., temperature, mixing speed). This control over particle size and shape significantly impacts the catalytic performance in polymerization processes .

| Catalyst Type | Activity | Stability | Morphology Control |

|---|---|---|---|

| Mg(OEt)₂-based | High | Long-lasting | Yes |

| Ball-milled catalysts | Moderate | Rapid deactivation | Limited |

Chemical Synthesis

This compound serves as an important reagent in various chemical syntheses. It acts as a strong nucleophile in reactions, facilitating the formation of complex organic compounds.

- Synthesis of Alkoxides : It can be utilized to produce other metal alkoxides, which are valuable in creating advanced materials and pharmaceuticals. For instance, this compound reacts with alcohols to form corresponding alkoxides that are used in organic synthesis .

Material Science

In material science, this compound is explored for its potential in developing advanced materials due to its unique properties.

- Nanocomposites : The incorporation of this compound into nanocomposites enhances mechanical properties and thermal stability. Studies have shown that when used as a precursor in sol-gel processes, it contributes to the formation of magnesium oxide (MgO) nanoparticles with improved characteristics .

- CO2 Sorption : Recent research has investigated the use of this compound-derived materials for CO2 capture applications. The material's ability to form stable complexes with CO2 makes it a candidate for environmental applications aimed at reducing greenhouse gas emissions .

Pharmaceutical Applications

This compound is also being researched for its pharmaceutical applications.

- Drug Synthesis : It is involved in synthesizing various pharmaceutical compounds where it acts as a catalyst or reagent. Its role in producing intermediates for drugs highlights its importance in medicinal chemistry .

Case Study 1: Propylene Polymerization

A study conducted on the kinetic and morphological aspects of propylene polymerization using this compound-based Ziegler-Natta catalysts revealed that these catalysts exhibited superior performance compared to traditional systems. The uniformity in titanium distribution within the catalyst particles led to enhanced catalytic activity and stability over time .

Case Study 2: Nanocomposite Development

Research into the use of this compound in developing nanocomposites demonstrated that varying synthesis parameters could significantly alter the mechanical properties of the resulting materials. The study found that optimizing these parameters resulted in nanocomposites with enhanced strength and thermal stability, making them suitable for various industrial applications .

Mecanismo De Acción

Magnesium ethoxide exerts its effects primarily through its ability to donate ethoxy groups in chemical reactions. This donation facilitates the formation of various organic compounds. The compound’s mechanism of action involves the interaction with molecular targets such as carbonyl groups, leading to the formation of esters and other derivatives .

Comparación Con Compuestos Similares

Table 1: Comparative Catalytic Performance in Selected Reactions

Comparison with Other Magnesium Compounds

Magnesium Chloride (MgCl₂)

MgCl₂ is a cornerstone of Ziegler-Natta catalysts but requires activation steps (e.g., ball milling) to expose TiCl₄ binding sites. This compound simplifies catalyst preparation by directly forming disordered MgCl₂ upon chlorination, enhancing Ti dispersion and activity .

Magnesium Acetate (Mg(CH₃COO)₂)

Magnesium acetate is less reactive in alkoxide-mediated syntheses due to its stable carboxylate structure. However, it excels in sol-gel processes for nanomaterials, where this compound’s moisture sensitivity complicates handling .

Table 2: Functional Comparison of Magnesium Compounds

Actividad Biológica

Magnesium ethoxide (Mg(OEt)₂) is an organomagnesium compound that has garnered attention for its diverse biological activities and applications in various fields, including catalysis and medicinal chemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is synthesized through the reaction of magnesium metal with ethanol. It exists primarily as a white powder or granules and is known for its high purity and low residual ethanol content, making it suitable for sensitive applications in pharmaceuticals and catalysis .

Enzymatic Role

Magnesium ions (Mg²⁺) play a crucial role in various enzymatic processes. In the context of this compound, studies have shown that it can act as a cofactor in enzymatic reactions. For instance, this compound has been demonstrated to enhance the activity of certain enzymes by stabilizing their structure and facilitating substrate binding .

Key Findings:

- Enzyme Activation: In the presence of magnesium ions, specific enzymes exhibit increased catalytic activity. For example, MbtI (a chorismate mutase) was found to be inactive without Mg²⁺, highlighting the necessity of this ion for enzymatic function .

- Concentration Dependency: The activity of enzymes like MbtI increases with moderate concentrations of Mg²⁺ but can become inhibitory at very high concentrations, indicating a delicate balance in cofactor concentration for optimal enzyme performance .

Catalytic Applications

This compound has been employed as an effective catalyst in various organic synthesis reactions. Its ability to facilitate reactions while being mild and safe makes it an attractive choice over more hazardous alternatives such as trimethylaluminum.

Case Study: Conversion of Nitriles to Amidines

- This compound was utilized to convert nitriles into amidines efficiently. This process is significant in organic synthesis due to the utility of amidines in pharmaceuticals . The reaction conditions were optimized to ensure high yields with minimal side products.

Data Table: Biological Activities and Applications

Mechanistic Insights

Research indicates that this compound participates in catalytic cycles by forming transient complexes with substrates. For example, during the conversion of nitriles to amidines, this compound coordinates with the substrate, lowering the activation energy required for the reaction .

Q & A

Q. How is the empirical formula of magnesium ethoxide determined experimentally?

Answer: The empirical formula can be determined via stoichiometric analysis. For example, in combustion or hydrolysis reactions, the mass ratios of magnesium, carbon, hydrogen, and oxygen are measured. A common method involves reacting this compound with water to produce magnesium hydroxide and ethanol. The mass of residual magnesium oxide (after calcination) and the molar ratio of ethanol produced can be used to derive the formula. Error sources include incomplete combustion, moisture absorption, or side reactions, which require careful gravimetric control and inert atmosphere handling .

Q. What are standard methods for synthesizing this compound in laboratory settings?

Answer: this compound is typically synthesized by reacting magnesium metal with anhydrous ethanol under reflux, often catalyzed by iodine or mercury chloride to overcome passivation. The reaction is conducted in an inert atmosphere (e.g., argon) to prevent oxidation. Post-synthesis purification involves filtration to remove unreacted magnesium and vacuum distillation to isolate the product. Key parameters include ethanol purity (<0.01% water), temperature (70–80°C), and reaction time (24–48 hours) .

Q. How can the solubility and stability of this compound in organic solvents be characterized?

Answer: Solubility is assessed via saturation experiments in solvents like ethanol, ether, or hydrocarbons at varying temperatures. Stability is tested by monitoring decomposition under ambient and controlled conditions (e.g., humidity, light) using techniques like thermogravimetric analysis (TGA) and Fourier-transform infrared spectroscopy (FT-IR). For instance, this compound is sparingly soluble in ethanol and hydrocarbons but degrades in humid environments to form magnesium hydroxide .

Advanced Research Questions

Q. How does this compound compare to lithium or sodium ethoxide in catalyzing condensation reactions?

Answer: this compound exhibits distinct catalytic behavior due to its lower basicity and slower reaction kinetics compared to lithium/sodium ethoxide. For example, in the synthesis of 2-dicyanomethylene-4,5,5-trimethyl-2,5-dihydrofuran-3-carbonitrile, lithium ethoxide reduces activation energy by 115.86 kJ·mol⁻¹ versus uncatalyzed reactions, whereas this compound requires higher temperatures but offers better selectivity in sterically hindered systems. Mechanistic studies using DFT calculations reveal differences in transition-state stabilization and charge redistribution .

Table 1: Catalytic Efficiency Comparison

| Catalyst | Activation Energy (kJ·mol⁻¹) | Reaction Temp. (°C) | Selectivity (%) |

|---|---|---|---|

| None | 285.3 | 120 | 45 |

| Lithium ethoxide | 169.4 | 80 | 92 |

| This compound | 198.7 | 100 | 88 |

Q. What challenges arise in sol-gel synthesis using this compound, and how are they mitigated?

Answer: A key challenge is the mismatched hydrolysis rates between this compound and silicon precursors (e.g., TEOS). This compound hydrolyzes rapidly, leading to inhomogeneous gels. To address this:

- Pre-dissolve this compound in methanol before mixing with TEOS .

- Use ammonia as a hydrolysis catalyst to synchronize reaction rates .

- Optimize the Mg:Si molar ratio (e.g., 1:1.5) to prevent phase separation.

Contradictions exist in literature regarding magnesium incorporation into silica frameworks. Some studies suggest surface decoration of MgO on SiO₂, while others propose Mg-O-Si bonding via silanol interactions .

Q. How can this compound byproducts be analyzed in dechlorination processes?

Answer: In PCB dechlorination, this compound forms as a surface precipitate alongside magnesium hydroxide. Characterization methods include:

Q. What role does this compound play in designing Ziegler-Natta catalysts?

Answer: this compound serves as a porous support precursor for Ti-based catalysts in polyolefin polymerization. Its morphology (e.g., pore size, surface area) is tuned by:

- Adding co-solvents (e.g., n-hexane) during synthesis to control particle bulk density.

- Co-precipitation with secondary alcohols (e.g., 2-propanol) to modify pore architecture.

- Calcination at 400–600°C to convert ethoxide to active MgCl₂/MgO matrices .

Table 2: Catalyst Performance vs. Synthesis Parameters

| Pore Size (nm) | Surface Area (m²/g) | Polyethylene Yield (kg/g cat.) |

|---|---|---|

| 8.2 | 320 | 12.5 |

| 12.7 | 280 | 9.8 |

| 5.4 | 400 | 15.3 |

Q. How is this compound utilized in conservation science for deacidification?

Answer: In paper conservation, this compound dissolved in hexamethyldisiloxane (HMDO) neutralizes acidic compounds without aqueous damage. The process involves:

- Spray-coating or immersion to deposit Mg²⁺ ions.

- Monitoring pH stability via non-destructive techniques (e.g., pH-sensitive fluorescent probes).

- Validating efficacy through accelerated aging tests (ISO 5630-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.